![molecular formula C11H10N4 B136085 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole CAS No. 149179-70-4](/img/structure/B136085.png)
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole, also known as BI-2536, is a small molecule inhibitor that has shown promising results in cancer research.
Wirkmechanismus
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole inhibits Plk1 by binding to its active site and preventing its phosphorylation. Plk1 is required for the proper formation of the mitotic spindle, which is necessary for cell division. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts the formation of the mitotic spindle and induces cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines and has shown efficacy against both solid tumors and hematological malignancies. It has also been shown to have synergistic effects with other anti-cancer drugs, such as taxanes and DNA-damaging agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for Plk1 and is highly specific, which reduces the risk of off-target effects. However, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in some experiments.
Zukünftige Richtungen
For 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole research include the development of more potent and selective Plk1 inhibitors, combination therapy with other anti-cancer drugs, and optimization of dosing and administration.
Synthesemethoden
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a series of chemical reactions, starting with the reaction of 2-aminobenzimidazole with 5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then subjected to further reactions to form the final product, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of pure 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of Polo-like kinase 1 (Plk1), a protein that plays a crucial role in cell division. Plk1 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts cell division and induces cell death in cancer cells.
Eigenschaften
CAS-Nummer |
149179-70-4 |
|---|---|
Produktname |
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole |
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(5-methylpyrazol-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-6-7-12-15(8)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
HXBDPABIJBVXMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
Synonyme |
1H-Benzimidazole,2-(5-methyl-1H-pyrazol-1-yl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



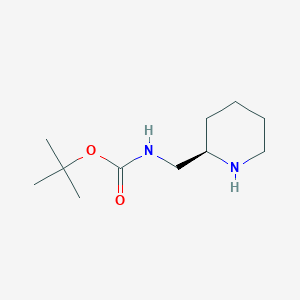




![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
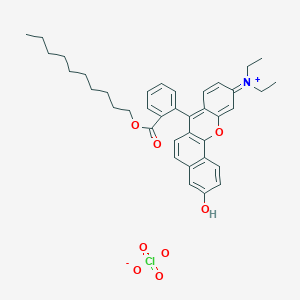

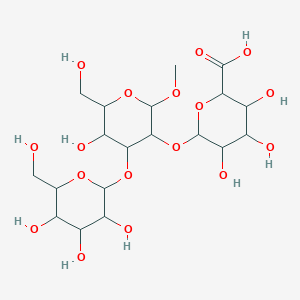


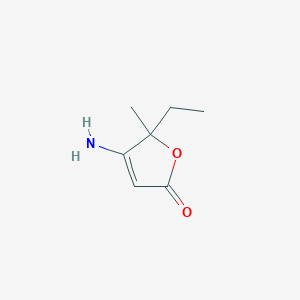
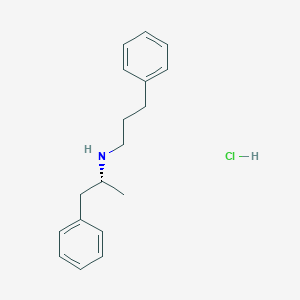
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)